Methyl 6-(benzyl(methyl)amino)-5-methylnicotinate
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Overview
Description
Methyl 6-(benzyl(methyl)amino)-5-methylnicotinate is a synthetic organic compound belonging to the nicotinate family It is characterized by the presence of a benzyl(methyl)amino group attached to the nicotinate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(benzyl(methyl)amino)-5-methylnicotinate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methylnicotinic acid.
Esterification: The 5-methylnicotinic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 5-methylnicotinate.
Amidation: The methyl 5-methylnicotinate is then reacted with benzylamine and formaldehyde under reductive amination conditions to introduce the benzyl(methyl)amino group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(benzyl(methyl)amino)-5-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The benzyl(methyl)amino group can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for halogenation.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Halogenated derivatives with substituted halogen atoms.
Scientific Research Applications
Methyl 6-(benzyl(methyl)amino)-5-methylnicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-(benzyl(methyl)amino)-5-methylnicotinate involves its interaction with specific molecular targets. The benzyl(methyl)amino group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Methyl 5-methylnicotinate: Lacks the benzyl(methyl)amino group, resulting in different chemical and biological properties.
Benzylamine derivatives: Share the benzylamine moiety but differ in the nicotinate core structure.
Uniqueness: Methyl 6-(benzyl(methyl)amino)-5-methylnicotinate is unique due to the presence of both the benzyl(methyl)amino group and the nicotinate core, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C16H18N2O2 |
---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
methyl 6-[benzyl(methyl)amino]-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H18N2O2/c1-12-9-14(16(19)20-3)10-17-15(12)18(2)11-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3 |
InChI Key |
COPNWYSPIVGCMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N(C)CC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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